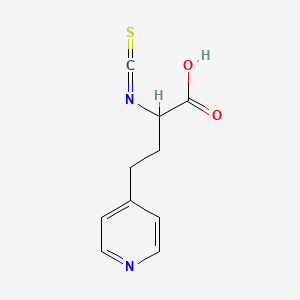
2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid is an organic compound that features both an isothiocyanate group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid typically involves the reaction of 4-(pyridin-4-yl)butanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 4-(pyridin-4-yl)butanoic acid
Reagent: Thiophosgene (CSCl2)
Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen) and at low temperatures to prevent decomposition of the isothiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of larger reaction vessels, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The double bond in the isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Addition Products: Formed from the reaction with compounds containing active hydrogen atoms.
Aplicaciones Científicas De Investigación
2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid involves the reactivity of the isothiocyanate group with nucleophiles. This reactivity allows the compound to form covalent bonds with various biological molecules, potentially altering their function. The pyridine ring can also interact with biological targets, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-4-yl)butanoic acid: Lacks the isothiocyanate group but shares the pyridine ring structure.
4-(Pyridin-2-yl)butanoic acid: Similar structure but with the pyridine ring attached at a different position.
Thiourea Derivatives: Formed from the reaction of isothiocyanates with amines.
Uniqueness
2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid is unique due to the presence of both the isothiocyanate group and the pyridine ring. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10N2O2S |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
2-isothiocyanato-4-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C10H10N2O2S/c13-10(14)9(12-7-15)2-1-8-3-5-11-6-4-8/h3-6,9H,1-2H2,(H,13,14) |
Clave InChI |
BUCQELNUEIAGLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CCC(C(=O)O)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)
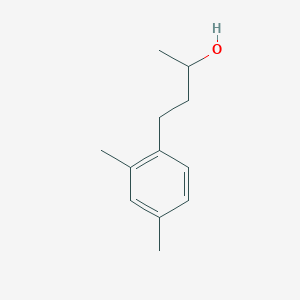
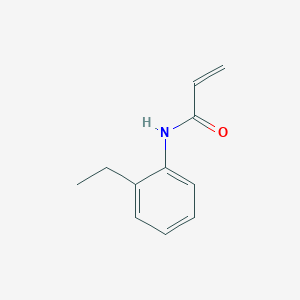
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
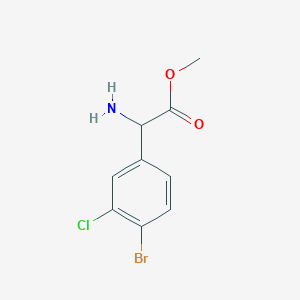
aminedihydrochloride](/img/structure/B13555094.png)
![methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
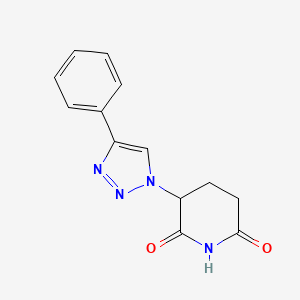
![4-[3-(Methoxycarbonyl)phenyl]butanoicacid](/img/structure/B13555111.png)
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B13555119.png)



